Butyl[1-(thiophen-2-YL)ethyl]amine
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Overview
Description
Butyl[1-(thiophen-2-yl)ethyl]amine is an organic compound that belongs to the class of amines It features a butyl group attached to a thiophene ring via an ethylamine linkage The thiophene ring, a five-membered heteroaromatic ring containing sulfur, is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(thiophen-2-yl)ethyl]amine typically involves the following steps:
Formation of 2-Thiopheneethylamine: This intermediate is synthesized by reacting thiophene with N,N-dimethylformamide (DMF) to form 2-thiophenecarboxaldehyde. This is then reacted with chloroacetic acid isopropyl ester to produce 2-thiopheneacetaldehyde, which is subsequently converted to 2-thiopheneacetaldoxime.
Alkylation: The 2-thiopheneethylamine is then alkylated with butyl bromide under basic conditions to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis of the intermediates followed by alkylation. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Butyl[1-(thiophen-2-yl)ethyl]amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Butyl[1-(thiophen-2-yl)ethyl]amine largely depends on its derivatives and their specific applications. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, thiophene derivatives are known to modulate kinase activity, inhibit microbial growth, and act as anti-inflammatory agents .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethylamine: Shares the thiophene ring and ethylamine linkage but lacks the butyl group.
Thiophene-2-carboxaldehyde: An intermediate in the synthesis of thiophene derivatives.
Thiophene sulfoxides and sulfones: Oxidized forms of thiophene derivatives.
Uniqueness
Butyl[1-(thiophen-2-yl)ethyl]amine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .
Properties
Molecular Formula |
C10H17NS |
---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
N-(1-thiophen-2-ylethyl)butan-1-amine |
InChI |
InChI=1S/C10H17NS/c1-3-4-7-11-9(2)10-6-5-8-12-10/h5-6,8-9,11H,3-4,7H2,1-2H3 |
InChI Key |
MNKPLGVKYGFNOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=CC=CS1 |
Origin of Product |
United States |
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